

Application Note: Strategic Synthesis & Development of SSTR-Targeted Radiopharmaceuticals

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Compound of Interest

Compound Name: *[Tyr3,Lys5(Boc)]octreotide acetate*

CAS No.: 147790-89-4

Cat. No.: B562758

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Utilizing *[Tyr3,Lys5(Boc)]octreotide Acetate* as a Regioselective Scaffold[1] Executive Summary & Chemical Logic

[Tyr3,Lys5(Boc)]octreotide acetate is not merely a peptide variant; it is a precision-engineered intermediate designed to solve a specific challenge in the development of targeted cancer therapies.

The native somatostatin analog, Octreotide, contains a Lysine at position 5 (Lys5). This residue is part of the critical pharmacophore (Phe-Trp-Lys-Thr) required for high-affinity binding to Somatostatin Receptor subtype 2 (SSTR2), which is overexpressed in neuroendocrine tumors (NETs).[1]

The Challenge: When conjugating chelators (like DOTA) or fluorophores to the N-terminus (D-Phe1) for imaging or therapy, the epsilon-amine of Lys5 is a competing nucleophile.[1] Non-

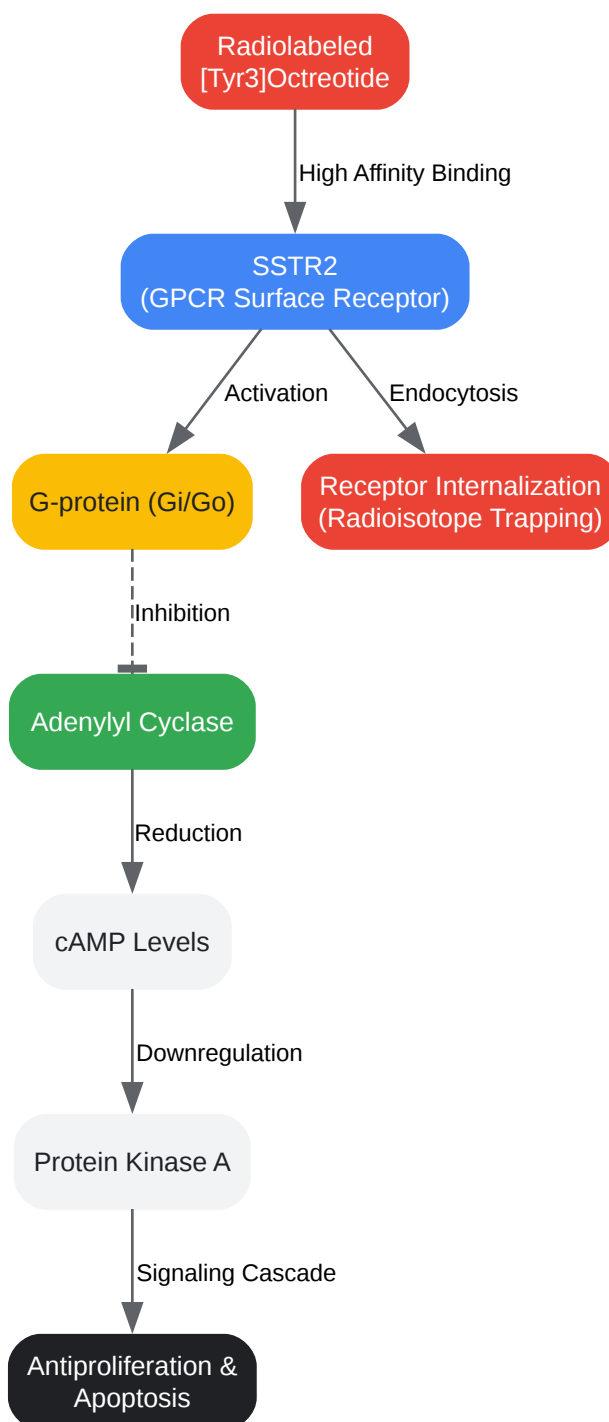
selective conjugation results in a mixture of N-terminal and Lys5-modified species.[1]

Modification of Lys5 destroys receptor affinity, rendering the drug useless.

The Solution: This derivative features a tert-butyloxycarbonyl (Boc) protecting group on the Lys5 side chain.[1] This allows researchers to perform aggressive conjugation chemistry at the N-terminus (Phe1) without affecting the critical receptor-binding domain.[1] The Tyr3 substitution replaces Phenylalanine, enhancing hydrophilicity and providing a phenol handle for direct radioiodination (I-125) if required for in vitro binding assays.

Biological Mechanism of Action

To understand the downstream application, one must visualize the signaling cascade triggered when the final deprotected construct binds SSTR2.



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Figure 1: SSTR2 Signaling Pathway.[1] Binding of the octreotide derivative triggers Gi-mediated inhibition of Adenylyl Cyclase and, crucially for therapy, receptor internalization which traps the radioisotope inside the tumor cell.

Application Protocol A: Synthesis of DOTA-TOC

Purpose: To synthesize DOTA-[Tyr3]octreotide (DOTA-TOC) for labeling with Lu-177 or Ga-68.

[1] Starting Material: [Tyr3,Lys5(Boc)]octreotide acetate.[2]

Reagents Required[3][4][5][6][7][8][9][10]

- Chelator: DOTA-NHS ester (or DOTA-tris-tBu ester + HATU).[1]
- Solvent: Anhydrous DMF (Dimethylformamide).
- Base: DIPEA (N,N-Diisopropylethylamine).[1][3]
- Deprotection Cocktail: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), Water.

Step-by-Step Methodology

1. Conjugation (The "Coupling" Phase)

- Dissolution: Dissolve 10 mg (approx. 8.8 μmol) of [Tyr3,Lys5(Boc)]octreotide in 500 μL anhydrous DMF. Ensure the peptide is fully solubilized; sonicate if necessary.
- Activation: Add 2.5 equivalents of DOTA-NHS ester to the solution.
- pH Adjustment: Add DIPEA dropwise to adjust the pH to ~8.0–8.5 (measure with damp pH paper, do not dip into solution).
 - Critical Note: Do not exceed pH 9.0, as this may cause racemization or hydrolysis of the NHS ester before coupling.
- Incubation: Stir at Room Temperature (RT) for 4–12 hours. Monitor reaction progress via HPLC (shift in retention time).

2. Deprotection (The "Unmasking" Phase)

- Evaporation: Remove DMF under reduced pressure (rotary evaporator or lyophilization).
- Cocktail Preparation: Prepare a solution of 95% TFA, 2.5% TIS, 2.5% H₂O.

- Reaction: Resuspend the crude intermediate in 2 mL of the cleavage cocktail.
- Timing: Stir at RT for 30–60 minutes. This removes the Boc group from Lys5 (and t-butyl groups from DOTA if using the protected chelator).
- Precipitation: Add the reaction mixture dropwise into 40 mL of ice-cold diethyl ether. Centrifuge to pellet the white precipitate. Discard the supernatant.

3. Purification & QC

- HPLC: Purify using a C18 Semi-Prep column.
 - Mobile Phase A: 0.1% TFA in H₂O.
 - Mobile Phase B: 0.1% TFA in Acetonitrile.
 - Gradient: 10% to 60% B over 30 minutes.
- Validation: ESI-MS should show a mass corresponding to DOTA-TOC (MW ≈ 1421.6 Da).[1]

Application Protocol B: Radioiodination (I-125)

Purpose: To create a high-affinity radiotracer for in vitro saturation binding assays or autoradiography.[1] Note: This exploits the Tyr3 residue.[3] The Boc group must be removed before binding assays, but iodination can be performed on the protected species if lipophilicity adjustments are needed, though standard practice is to iodinate the deprotected peptide.

Chloramine-T Method (Oxidative Labeling)[1][4][10][11]

- Buffer: Dissolve 10 µg of deprotected [Tyr3]octreotide in 10 µL of 0.5M Phosphate Buffer (pH 7.5).
- Isotope: Add 0.5 mCi of Na[¹²⁵I].
- Oxidation: Add 10 µL of Chloramine-T (1 mg/mL in buffer). React for exactly 60 seconds.
- Quenching: Stop the reaction immediately with 10 µL of Sodium Metabisulfite (2 mg/mL).

- Purification: Pass through a C18 Sep-Pak cartridge to separate free iodine from the labeled peptide.

Workflow Visualization

The following diagram illustrates the chemical transformation from the commercial intermediate to the clinical drug candidate.



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Figure 2: Synthesis Workflow. The Boc group acts as a shield during the DOTA attachment, ensuring the chelator only binds to the N-terminus.

Quantitative Data & Specifications

Parameter	Specification / Value
Molecular Weight	~1135.4 Da (Protected) / ~1050.2 Da (Deprotected)
Purity Requirement	> 95% (via HPLC) for clinical conjugation
Solubility	Soluble in water, DMSO, DMF
Typical Yield (Synthesis)	55% – 65% (post-purification)
Receptor Affinity (IC50)	0.31 ± 0.07 nM (SSTR2, post-deprotection)

References

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